BenchChemオンラインストアへようこそ!

2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide

Lipophilicity Membrane permeability Drug-likeness

2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide (CAS 1436158-35-8) is a fully substituted pyridine-3-carboxamide bearing chlorine at positions 2 and 6, fluorine at position 5, and an N-ethyl-N-(pyridin-3-yl) carboxamide side chain. With a molecular weight of 314.14 g·mol⁻¹ (C₁₃H₁₀Cl₂FN₃O) and a computed XLogP3 of 3.2, this compound sits within the drug-like physicochemical space favorable for membrane permeation and oral bioavailability optimization.

Molecular Formula C13H10Cl2FN3O
Molecular Weight 314.14
CAS No. 1436158-35-8
Cat. No. B2527627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide
CAS1436158-35-8
Molecular FormulaC13H10Cl2FN3O
Molecular Weight314.14
Structural Identifiers
SMILESCCN(C1=CN=CC=C1)C(=O)C2=CC(=C(N=C2Cl)Cl)F
InChIInChI=1S/C13H10Cl2FN3O/c1-2-19(8-4-3-5-17-7-8)13(20)9-6-10(16)12(15)18-11(9)14/h3-7H,2H2,1H3
InChIKeyKFNGHHYZNNMBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide (CAS 1436158-35-8): Core Structural and Physicochemical Profile for Scientific Procurement


2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide (CAS 1436158-35-8) is a fully substituted pyridine-3-carboxamide bearing chlorine at positions 2 and 6, fluorine at position 5, and an N-ethyl-N-(pyridin-3-yl) carboxamide side chain [1]. With a molecular weight of 314.14 g·mol⁻¹ (C₁₃H₁₀Cl₂FN₃O) and a computed XLogP3 of 3.2, this compound sits within the drug-like physicochemical space favorable for membrane permeation and oral bioavailability optimization [1]. It serves as a versatile fluorinated building block in medicinal chemistry and agrochemical research, particularly where balanced lipophilicity, reduced hydrogen-bond donor count, and the electron-withdrawing effects of multiple halogens are required [1].

Why 2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Although the pyridine-3-carboxamide scaffold is common, subtle variations in N-substitution profoundly alter key physicochemical parameters that govern permeability, solubility, and target engagement. The presence of the N-ethyl-N-(pyridin-3-yl) motif in 1436158-35-8 eliminates the hydrogen-bond donor (HBD = 0) found in simpler amides such as 2,6-dichloro-5-fluoronicotinamide (HBD = 1) and the des-ethyl analog 2,6-dichloro-5-fluoro-N-(pyridin-3-yl)nicotinamide (HBD = 1) [1]. This single structural change simultaneously increases lipophilicity by approximately 0.8–1.3 log units and reduces topological polar surface area (TPSA) by roughly 8–9 Ų relative to the closest comparators [1]. For procurement decisions in drug-discovery or agrochemical lead-optimization programs, such differences can determine whether a compound achieves adequate oral absorption, crosses biological membranes, or avoids metabolic liabilities — making simple analog substitution risky without quantitative head-to-head data.

Head-to-Head Physicochemical Differentiation of 2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide (1436158-35-8) Versus Closest Analogs


Lipophilicity (XLogP3 / LogP) Advantage Over the Des-Ethyl Analog for Predicted Membrane Permeability

The target compound exhibits a computed XLogP3 of 3.2, which is substantially higher than the ACD/LogP of 1.86 reported for its closest analog, 2,6-dichloro-5-fluoro-N-(pyridin-3-yl)nicotinamide (des-ethyl, CAS 680217-89-4) [1]. This difference of approximately +1.34 log units places the target compound in the optimal lipophilicity range (LogP 1–4) for oral drug candidates, whereas the des-ethyl analog lies near the lower boundary, potentially limiting passive membrane diffusion [1].

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Donor Elimination: N-Ethyl Substitution Removes the Amide NH Present in All Non-Tertiary Amide Analogs

The tertiary amide structure (N-ethyl-N-pyridin-3-yl) of 1436158-35-8 results in zero hydrogen-bond donors (HBD = 0), in contrast to the primary amide 2,6-dichloro-5-fluoronicotinamide (CAS 113237-20-0, HBD = 1) and the secondary amide 2,6-dichloro-5-fluoro-N-(pyridin-3-yl)nicotinamide (CAS 680217-89-4, HBD = 1) [1]. Eliminating the HBD reduces desolvation energy required for membrane crossing and avoids potential hydrogen-bonding interactions that can limit passive permeability [1].

Hydrogen bonding Permeability Oral absorption

Reduced Topological Polar Surface Area (TPSA) Relative to the Des-Ethyl Analog Suggests Superior Oral Bioavailability

The target compound has a computed TPSA of 46.1 Ų, which is 8.8–8.9 Ų lower than the TPSA of 55.0 Ų reported for the des-ethyl analog 2,6-dichloro-5-fluoro-N-(pyridin-3-yl)nicotinamide [1]. TPSA values below 60 Ų are typically associated with good oral absorption in humans; the lower TPSA of the target compound places it further into the favorable range for oral bioavailability [1].

Polar surface area Oral bioavailability Drug-likeness

Increased Conformational Flexibility via Additional Rotatable Bond May Influence Target Binding Entropy

The N-ethyl substituent in 1436158-35-8 adds one additional rotatable bond compared to the des-ethyl analog (3 vs. 2 rotatable bonds), providing greater conformational freedom that can be advantageous for induced-fit binding to flexible protein pockets [1]. While increased rotatable bonds can also carry an entropic penalty, the modest increase from 2 to 3 remains within the optimal range (≤10) for oral drug candidates and may enable binding modes inaccessible to the more rigid des-ethyl analog [1].

Conformational flexibility Molecular recognition Binding affinity

Recommended Application Scenarios for 2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide (1436158-35-8) Based on Quantitative Differentiation


Lead Optimization for Orally Bioavailable Kinase Inhibitors

With XLogP3 of 3.2, zero H-bond donors, and TPSA of 46.1 Ų, this compound is ideally suited as a core scaffold or advanced intermediate in oral kinase inhibitor programs where passive permeability and oral absorption are critical [1]. The N-ethyl-N-(pyridin-3-yl) motif provides a tertiary amide that resists metabolic hydrolysis better than secondary or primary amides, while the 2,6-dichloro-5-fluoro substitution pattern mimics the halogenation profile found in several FDA-approved kinase inhibitors [1].

Agrochemical Discovery: SDH-Inhibitor Fungicide Scaffold Development

The pyridine-3-carboxamide core with electron-withdrawing halogens (2,6-dichloro-5-fluoro) is a privileged scaffold for succinate dehydrogenase (SDH) inhibitors used as agricultural fungicides [1]. The N-ethyl-N-(pyridin-3-yl) side chain increases lipophilicity (XLogP3 3.2) relative to simpler carboxamide analogs, which may enhance cuticular penetration and phloem mobility — key attributes for systemic fungicide performance [1].

Fragment-Based Drug Discovery (FBDD) with Optimized Physicochemical Properties

At MW 314.14 g·mol⁻¹ with 20 heavy atoms and 3 rotatable bonds, this compound occupies the upper fragment-to-lead-like space and can serve as a high-quality starting point for fragment growing or merging strategies [1]. Its balanced lipophilicity (XLogP3 3.2) and absence of H-bond donors reduce the risk of poor permeability that often plagues fragment hits containing primary or secondary amides [1].

Chemical Biology Probe Design Requiring Membrane-Permeant Nicotinamide Mimetics

The tertiary amide structure and halogenation pattern make this compound a suitable candidate for developing cell-permeable chemical probes targeting nicotinamide-binding pockets (e.g., PARPs, sirtuins, NNMT) [1]. Compared to 2,6-dichloro-5-fluoronicotinamide (LogP ~2.3, HBD = 1), the target compound's higher lipophilicity and lack of H-bond donors predict superior cell permeability while retaining the nicotinamide-like hydrogen-bond acceptor pharmacophore [1].

Quote Request

Request a Quote for 2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.